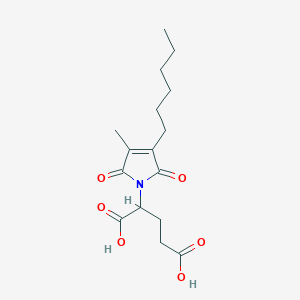
3-benzyl-7-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-benzyl-7-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H15BrN4O3 and its molecular weight is 475.302. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
- A study by Maftei et al. (2013) synthesized natural product analogs containing a 1,2,4-oxadiazole ring, which were then tested for antitumor activity. One compound exhibited potent antitumor properties with an IC50 value of approximately 9.4 µM (Maftei et al., 2013).
- Another research by Zhou et al. (2013) indicated that quinazoline-2,4-diones have significant inhibitory effects on the growth of various human tumor cell lines, suggesting their potential as antitumor agents (Zhou et al., 2013).
Antimicrobial Activity
- Gupta et al. (2008) synthesized several quinazoline derivatives and evaluated their antibacterial and antifungal activities, finding that some compounds showed better antibacterial than antifungal activities (Gupta et al., 2008).
Analgesic and Anti-inflammatory Activities
- Dewangan et al. (2016) synthesized new 1,3,4-oxadiazole derivatives linked with quinazolin-4-one moiety and evaluated them for analgesic and anti-inflammatory activities, with several derivatives showing potent effects (Dewangan et al., 2016).
Novel Synthesis Methods
- Rasal and Yadav (2016) developed a novel and efficient CO2-mediated synthesis method for quinazoline-2,4-dione, which is notable for its efficiency and environmental friendliness (Rasal & Yadav, 2016).
Chemosensor Applications
- Jung et al. (2015) developed a Hg2+-benzo[g]quinazoline-2,4-(1H,3H)-dione complex as a fluorescent chemosensor for thymidine nucleotides, demonstrating high selectivity and sensitivity (Jung et al., 2015).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-benzyl-7-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione involves the synthesis of the oxadiazole ring, followed by the synthesis of the quinazoline ring, and finally the attachment of the benzyl group to the quinazoline ring.", "Starting Materials": [ "3-bromobenzoic acid", "hydrazine hydrate", "acetic anhydride", "4-chloro-3-nitrobenzoic acid", "ethyl acetoacetate", "2-nitrobenzaldehyde", "aniline", "benzyl bromide", "sodium hydroxide", "sulfuric acid", "acetic acid", "ethanol", "diethyl ether", "water" ], "Reaction": [ "Synthesis of 3-(3-bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid by reacting 3-bromobenzoic acid with hydrazine hydrate and acetic anhydride in ethanol", "Synthesis of 3-(3-bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid methyl ester by reacting 3-(3-bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid with sulfuric acid and methanol", "Synthesis of 3-(3-bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid methyl ester nitro derivative by reacting 3-(3-bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid methyl ester with 4-chloro-3-nitrobenzoic acid and sodium hydroxide in ethanol", "Synthesis of 3-(3-bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid methyl ester nitro derivative hydrazide by reacting 3-(3-bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid methyl ester nitro derivative with hydrazine hydrate in ethanol", "Synthesis of 3-(3-bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid methyl ester nitro derivative hydrazide acetic acid salt by reacting 3-(3-bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid methyl ester nitro derivative hydrazide with acetic acid in diethyl ether", "Synthesis of 3-(3-bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid methyl ester nitro derivative hydrazide acetic acid salt ethyl ester by reacting 3-(3-bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid methyl ester nitro derivative hydrazide acetic acid salt with ethyl acetoacetate and acetic acid in ethanol", "Synthesis of 3-(3-bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid methyl ester nitro derivative hydrazide acetic acid salt ethyl ester quinazoline derivative by reacting 3-(3-bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid methyl ester nitro derivative hydrazide acetic acid salt ethyl ester with 2-nitrobenzaldehyde and sulfuric acid in ethanol", "Synthesis of 3-benzyl-7-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione by reacting 3-(3-bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid methyl ester nitro derivative hydrazide acetic acid salt ethyl ester quinazoline derivative with aniline and benzyl bromide in ethanol" ] } | |
CAS No. |
1358438-23-9 |
Molecular Formula |
C23H15BrN4O3 |
Molecular Weight |
475.302 |
IUPAC Name |
3-benzyl-7-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C23H15BrN4O3/c24-17-8-4-7-15(11-17)20-26-21(31-27-20)16-9-10-18-19(12-16)25-23(30)28(22(18)29)13-14-5-2-1-3-6-14/h1-12H,13H2,(H,25,30) |
InChI Key |
HFQCRBJNQAFGCE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC(=CC=C5)Br)NC2=O |
solubility |
soluble |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-3-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2434218.png)
![N-((6-cyclopropylpyrimidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2434219.png)
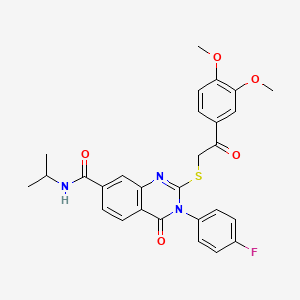
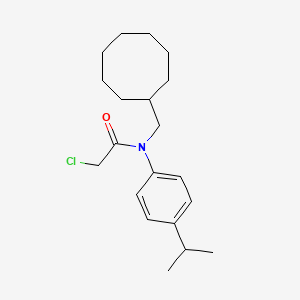
![N-cycloheptyl-4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-2-yl]benzamide](/img/structure/B2434225.png)
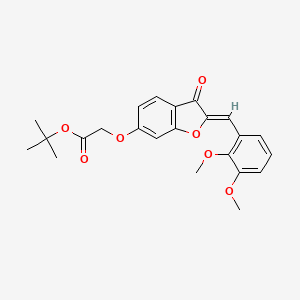
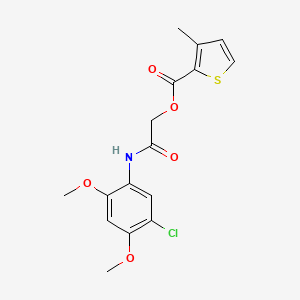

![Ethyl 4-((4-(2-(4-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2434233.png)
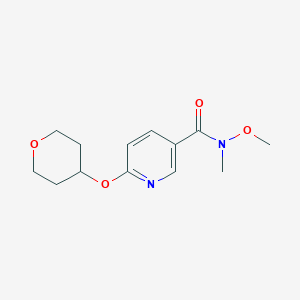
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride](/img/structure/B2434237.png)
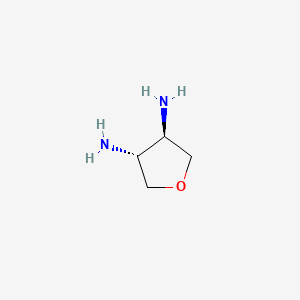
![Methyl 4-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2434239.png)
